Crolibulin (CAS: 1000852-17-4), also known as EPC2407, is a synthetic small-molecule tubulin polymerization inhibitor belonging to the 4-aryl-4H-chromene class. Functioning as a potent vascular disrupting agent (VDA), it binds specifically to the colchicine site on β-tubulin, inducing cell cycle arrest at the G2/M phase and triggering apoptosis in highly proliferative cells[1]. Unlike traditional cytotoxic agents that primarily target tumor epithelium, Crolibulin selectively attacks the immature endothelial cells of established tumor neovasculature, leading to rapid vascular collapse and ischemic necrosis [2]. For procurement professionals and research directors, Crolibulin represents a highly stable, clinically validated VDA benchmark, offering predictable pharmacokinetics and superior handling characteristics compared to first-generation stilbene-derived tubulin inhibitors.
Substituting Crolibulin with generic colchicine-site inhibitors, such as Combretastatin A-4 (CA-4), introduces critical vulnerabilities in formulation stability and experimental reproducibility [1]. CA-4 relies on a cis-stilbene double bond that is highly susceptible to cis-trans isomerization when exposed to light, heat, or metabolic conditions, rapidly converting into an inactive trans-isomer [2]. This instability complicates storage, necessitates strict handling protocols, and leads to unpredictable efficacy drops in vivo. Crolibulin circumvents this structural liability entirely by locking the required pharmacophoric geometry into a rigid 4-aryl-4H-chromene ring system [1]. This structural rigidity prevents isomerization, ensuring that buyers receive a compound with a prolonged shelf-life, consistent batch-to-batch potency, and reliable performance in advanced formulation and combination studies.
The therapeutic utility of first-generation VDAs is heavily limited by structural instability. CA-4 rapidly isomerizes from its active cis-form to an inactive trans-form under standard laboratory and physiological conditions, leading to a dramatic loss of anti-tubulin activity [1]. Crolibulin utilizes a 4-aryl-4H-chromene scaffold that rigidly locks the molecular conformation, resulting in 0% cis-trans isomerization [2]. This absolute conformational stability ensures reliable dosing and simplifies storage and handling protocols during procurement and formulation development.
| Evidence Dimension | Spontaneous cis-trans isomerization rate |
| Target Compound Data | 0% isomerization (rigid chromene core) |
| Comparator Or Baseline | CA-4 (rapid conversion to inactive trans-isomer under light/storage) |
| Quantified Difference | Complete elimination of isomerization-based degradation |
| Conditions | Standard storage, light exposure, and in vivo metabolic conditions |
Eliminates the need for complex, light-shielded handling protocols and prevents unpredictable efficacy loss during formulation and assay development.
While standard chemotherapeutics (e.g., paclitaxel) inhibit tubulin, they do not efficiently destroy established tumor blood vessels at low doses. Crolibulin demonstrates potent, selective vascular disrupting activity, destroying functional tumor vasculature in vivo at a single dose of 10 mg/kg [1]. This rapid vascular shutdown induces profound ischemic necrosis within the tumor core, differentiating it from purely cytotoxic agents that require prolonged exposure to affect tumor volume.
| Evidence Dimension | In vivo functional vasculature destruction |
| Target Compound Data | Rapid tumor necrosis at 10 mg/kg single dose |
| Comparator Or Baseline | Standard cytotoxic tubulin stabilizers (e.g., Paclitaxel), which lack acute vascular disruption at equivalent low doses |
| Quantified Difference | Selective destruction of established neovasculature vs. general epithelial cytotoxicity |
| Conditions | In vivo solid tumor models |
Provides researchers and formulators with a specialized tool for targeting the tumor microenvironment's blood supply, rather than just the tumor cells themselves.
A major limitation of Combretastatin A-4 is its ineffectiveness against certain multidrug-resistant and specific solid tumor cell lines, such as the HT-29 colon cancer line, where its IC50 often exceeds practical therapeutic limits[1]. In contrast, Crolibulin maintains significant cytotoxic activity against HT-29 cells, demonstrating an IC50 of 0.52 μM . This expanded efficacy profile makes Crolibulin a superior choice for screening programs targeting refractory or CA-4-resistant malignancies.
| Evidence Dimension | In vitro cytotoxicity (IC50) against HT-29 cells |
| Target Compound Data | 0.52 μM |
| Comparator Or Baseline | CA-4 (notoriously ineffective/highly resistant in HT-29 models) |
| Quantified Difference | Restoration of sub-micromolar potency in a CA-4-refractory cell line |
| Conditions | In vitro HT-29 human colon cancer cell viability assay |
Expands the compound's utility into drug-resistant solid tumor models where older generation VDAs fail to produce viable data.
For translational research, a compound's ability to be co-administered with standard-of-care drugs without overlapping dose-limiting toxicities is critical. In Phase I/II clinical trials for solid tumors (including Anaplastic Thyroid Cancer), Crolibulin was successfully combined with Cisplatin. The Maximum Tolerated Dose (MTD) was established at 20 mg/m2 (Days 1-3) for Crolibulin alongside a full 100 mg/m2 dose of Cisplatin[1]. This demonstrates that Crolibulin's toxicity profile is distinct enough from DNA-damaging agents to allow for high-dose combination regimens, unlike many early-stage experimental VDAs.
| Evidence Dimension | Maximum Tolerated Dose (MTD) in combination with Cisplatin |
| Target Compound Data | 20 mg/m2 Crolibulin + 100 mg/m2 Cisplatin |
| Comparator Or Baseline | Experimental VDAs with overlapping toxicities preventing full-dose combinations |
| Quantified Difference | Ability to maintain full-dose standard chemotherapy alongside VDA administration |
| Conditions | Phase I/II clinical trial dose-escalation schema for advanced solid tumors |
Proves the compound's processability and safety profile for use in complex, multi-drug in vivo formulations and translational combination studies.
Because Crolibulin completely eliminates the cis-trans isomerization liability of stilbene-based VDAs like CA-4, it is the optimal active pharmaceutical ingredient (API) or benchmark compound for developing advanced VDA formulations. It allows formulators to design nanoparticle, liposomal, or targeted delivery systems without the need for extreme light-shielding or rapid degradation mitigation [1].
Crolibulin's demonstrated sub-micromolar efficacy against CA-4-resistant cell lines (such as HT-29) and its clinical investigation in Anaplastic Thyroid Cancer make it a superior choice for in vivo xenograft studies. Researchers can utilize Crolibulin to model vascular shutdown in aggressive, multidrug-resistant solid tumors where conventional tubulin inhibitors fail[2].
Given its established Maximum Tolerated Dose (MTD) profile in combination with Cisplatin, Crolibulin is highly suited for translational research focusing on synergistic drug combinations. Its distinct mechanism—inducing intratumoral hypoxia via vascular collapse—provides a rational basis for co-administration studies with DNA-damaging agents or hypoxia-activated prodrugs [3].